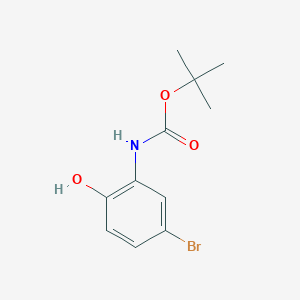

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-bromo-2-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-8-6-7(12)4-5-9(8)14/h4-6,14H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYZXADBMOZCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678743 | |

| Record name | tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719310-30-2 | |

| Record name | tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate (CAS 719310-30-2): Synthesis, Reactivity, and Applications

This technical guide provides an in-depth analysis of tert-butyl (5-bromo-2-hydroxyphenyl)carbamate, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its synthesis, physicochemical properties, characteristic reactivity, and strategic applications, offering field-proven insights into its use as a versatile building block in modern organic synthesis.

Executive Overview

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate is a trifunctional aromatic compound featuring a phenolic hydroxyl group, a bromine atom, and a tert-butoxycarbonyl (Boc)-protected amine on a benzene scaffold. This specific arrangement of functional groups, each with distinct and tunable reactivity, makes it an exceptionally valuable intermediate. Its primary utility lies in the sequential and controlled introduction of molecular complexity, a cornerstone of modern medicinal chemistry. The acid-labile Boc group provides robust protection for the nucleophilic amine, allowing chemists to selectively perform reactions at the bromine atom (e.g., cross-coupling) or the hydroxyl group (e.g., etherification) before revealing the aniline for subsequent transformations.

Physicochemical Properties and Safety Data

A comprehensive summary of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 719310-30-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄BrNO₃ | [2] |

| Molecular Weight | 288.14 g/mol | [2] |

| Synonym | (5-Bromo-2-hydroxyphenyl)carbamic acid tert-butyl ester | [3] |

| Typical Purity | ≥95% | [1] |

| Appearance | Off-white to light brown solid or crystals | Inferred from similar compounds |

| Storage Conditions | Store long-term in a cool, dry place (2-8°C), sealed from air and moisture | [1][2] |

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]

-

General Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Wash hands thoroughly after handling.[6][8]

-

Incompatibilities: Avoid strong oxidizing agents.[5]

-

Precursor Hazards: The direct precursor, 2-amino-4-bromophenol, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause allergic reactions.[4][7] It is prudent to handle the title compound with a similar level of caution.

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of tert-butyl (5-bromo-2-hydroxyphenyl)carbamate involves the selective N-protection of its precursor, 2-amino-4-bromophenol. The strategic choice of the Boc protecting group is central to the compound's utility.

Retrosynthetic Analysis

A logical retrosynthetic pathway traces the title compound back to commercially available starting materials, highlighting the key transformations.

Sources

- 1. 719310-30-2 Tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate AKSci 3514DH [aksci.com]

- 2. 719310-30-2|tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate|BLD Pharm [bldpharm.com]

- 3. International Laboratory USA [intlab.org]

- 4. 2-アミノ-4-ブロモフェノール ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate, a halogenated aromatic carbamate, represents a class of molecules with significant potential in medicinal chemistry and organic synthesis. The presence of a bromine atom, a phenolic hydroxyl group, and a bulky tert-butyloxycarbonyl (Boc) protecting group on a phenyl ring gives this compound a unique combination of reactivity and stability. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, analytical characterization methods, and discusses its potential applications in drug discovery and development. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Physicochemical Properties

The fundamental physical and chemical properties of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 719310-30-2 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO₃ | BLDpharm |

| Molecular Weight | 288.14 g/mol | BLDpharm |

| Predicted Density | 1.492 g/cm³ | ChemicalBook |

| Appearance | Not specified (likely a solid) | - |

| Storage Temperature | 2-8°C | BLDpharm, ChemicalBook |

| Solubility | Not specified (likely soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate) | - |

Note: Some physical properties, such as density, are predicted and should be confirmed experimentally.

Synthesis Protocol

The synthesis of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate is typically achieved through the protection of the amino group of 2-amino-4-bromophenol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of a Boc protecting group onto an amine.

Reaction Scheme

Caption: Synthesis of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate.

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-bromophenol (1 equivalent) in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Base Addition: Add a suitable base, such as triethylamine (1.5 equivalents) or sodium bicarbonate (2 equivalents), to the solution. Stir the mixture at room temperature until the base has fully dissolved or a uniform suspension is formed.

-

Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise. The reaction is typically exothermic, so the addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Product: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate.

Analytical Characterization

The identity and purity of the synthesized tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate should be confirmed using standard analytical techniques.

Spectroscopic Data (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the aromatic protons, the phenolic hydroxyl proton, the carbamate N-H proton, and a prominent singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbon atoms of the phenyl ring, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-Br stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (288.14 g/mol for the major isotopes) and a characteristic isotopic pattern due to the presence of a bromine atom.

Chemical suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data upon request, which can be used for definitive structural confirmation.

Applications in Drug Discovery and Research

The carbamate functional group is a prevalent structural motif in many therapeutic agents due to its chemical stability and ability to act as a bioisostere of amide or ester groups.[2] The tert-butyl carbamate (Boc) group, in particular, is a widely used protecting group in organic synthesis, especially in peptide and medicinal chemistry.

Potential Roles:

-

Building Block in Organic Synthesis: The title compound can serve as a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The phenolic hydroxyl group and the carbamate can also be further functionalized.

-

Pharmacological Scaffolding: The 5-bromo-2-hydroxyphenyl moiety is a feature in some biologically active compounds. The combination of the halogen, phenol, and carbamate functionalities could be explored for the development of novel therapeutic agents with activities such as anti-inflammatory, antibacterial, or anticancer properties.

-

Pro-drug Design: The carbamate linkage can be designed to be cleavable under specific physiological conditions, making it a candidate for pro-drug strategies to improve the pharmacokinetic properties of a parent drug molecule.

Safety and Handling

While a specific safety data sheet (SDS) for tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate is not widely available, general precautions for handling similar aromatic bromine and carbamate compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate is a chemical entity with considerable potential for researchers in organic synthesis and drug discovery. This guide has provided a foundational understanding of its properties, a reliable synthesis protocol, and an overview of its potential applications. While some of the physicochemical data are based on predictions and analogies to similar compounds, this document serves as a valuable resource for initiating and guiding research involving this compound. It is recommended that experimental verification of the predicted properties be undertaken to further enhance the collective knowledge base for this promising molecule.

References

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. [Link]

-

Thangaraj, V., Gopi, S., Srinivasan, N., & Velmurugan, D. (2012). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. [Link]

-

Jelena, B., Marijana, A., & Vladimir, V. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 15(6), 579-596. [Link]

-

El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. IUCrData, 3(10), x181479. [Link]

-

Chen, K., Wang, Y., Li, J., & Zhang, J. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

Chemsrc. (n.d.). tert-butyl N-(5-bromo-2-{[hydroxy(methyl)amino]methyl}phenyl)carbamate. Retrieved from [Link]

-

ChuPeptide. (n.d.). tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

MDPI. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Retrieved from [Link]

-

AA Blocks. (n.d.). 2580253-30-9 | tert-butyl N-[(2-bromo-5-hydroxyphenyl)methyl]carbamate. Retrieved from [Link]

-

PMC. (n.d.). 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2-bromo-4-hydroxyphenyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(5-bromo-2-ethenylphenyl)carbamate. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate: A Versatile Intermediate in Modern Organic Synthesis

This guide provides a comprehensive technical overview of tert-butyl (5-bromo-2-hydroxyphenyl)carbamate, a key synthetic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structure, properties, synthesis, and strategic applications, grounding all claims in established chemical principles and authoritative references.

Introduction: Strategic Importance

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate is a polysubstituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its structure is distinguished by three key functional groups strategically positioned on a benzene ring: a bromine atom, a hydroxyl (phenolic) group, and a tert-butoxycarbonyl (Boc) protected amine. This trifecta of functionality offers chemists a versatile scaffold for sequential and site-selective modifications, making it a powerful tool in the construction of pharmaceutical agents and other high-value chemical entities. The Boc group provides a stable, yet easily removable, protection for the amine, allowing the phenolic and bromo moieties to be manipulated selectively. Subsequently, deprotection reveals the aniline nitrogen for further functionalization, opening a wide array of synthetic possibilities.

Chemical Structure and Physicochemical Properties

The molecular architecture of tert-butyl (5-bromo-2-hydroxyphenyl)carbamate is fundamental to its utility. The ortho-relationship between the hydroxyl group and the carbamate influences the electronic properties of the ring and can participate in intramolecular hydrogen bonding, affecting conformation and reactivity. The bromine atom, positioned meta to the hydroxyl group, is a key handle for cross-coupling reactions.

Molecular Structure

Caption: 2D structure of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate.

Physicochemical Data

The following table summarizes the key properties of the compound. As a synthetic intermediate that is not typically isolated for commercial sale, some physical properties like melting point may not be widely reported.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO₃ | Calculated |

| Molecular Weight | 292.14 g/mol | Calculated |

| CAS Number | 301665-35-4 | Vendor Data |

| Appearance | Expected to be an off-white to pale solid | Inferred |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water | Inferred from structure |

Synthesis and Mechanism

The most direct and common synthesis of tert-butyl (5-bromo-2-hydroxyphenyl)carbamate involves the chemoselective N-acylation of 2-amino-4-bromophenol with di-tert-butyl dicarbonate (Boc₂O).

Synthetic Rationale

The Boc protection of amines is a cornerstone of modern organic synthesis.[1] The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The use of a mild base is often employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts. The phenolic hydroxyl group is significantly less nucleophilic than the aromatic amine, especially under neutral or mildly basic conditions, ensuring high chemoselectivity for N-protection over O-protection.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol

This protocol is an adapted general procedure for the Boc protection of aminophenols.[2]

-

Reaction Setup: To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration), add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent dropwise to the stirred reaction mixture over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl (5-bromo-2-hydroxyphenyl)carbamate as a solid.

Characterization and Analytical Profile

Structural confirmation and purity assessment are critical. The following data are predicted based on the chemical structure and spectral data from analogous compounds.[3]

Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | δ ~8.5-9.5 ppm (s, 1H): Phenolic -OH proton. δ ~7.0-7.5 ppm (m, 3H): Aromatic protons on the bromophenyl ring. δ ~6.5-7.0 ppm (br s, 1H): Carbamate N-H proton. δ ~1.5 ppm (s, 9H): tert-Butyl protons. |

| ¹³C NMR | δ ~153 ppm: Carbamate carbonyl carbon (C=O). δ ~145-150 ppm: Aromatic carbon attached to -OH. δ ~125-135 ppm: Aromatic carbons. δ ~110-120 ppm: Aromatic carbon attached to -Br. δ ~81 ppm: Quaternary carbon of the tert-butyl group. δ ~28 ppm: Methyl carbons of the tert-butyl group. |

| Mass Spec (ESI+) | m/z (M+H)⁺: ~292.0/294.0 (Characteristic 1:1 isotopic pattern for Bromine). m/z (M+Na)⁺: ~314.0/316.0. Fragment: Loss of tert-butyl group (-56) or isobutylene (-56) and CO₂ (-44). |

Applications in Research and Drug Development

The true value of tert-butyl (5-bromo-2-hydroxyphenyl)carbamate lies in its capacity as a multi-functional synthetic hub. The distinct reactivity of its functional groups can be exploited to build molecular complexity in a controlled manner. Carbamates, in general, are recognized for their chemical stability and their ability to act as peptide bond surrogates, which is a valuable attribute in medicinal chemistry.[4]

Key Reaction Sites and Potential Transformations

The molecule offers three primary sites for diversification, enabling a modular approach to library synthesis or the construction of a complex lead compound.

Caption: Key reactive sites for synthetic diversification.

-

Site A (C-Br Bond): The aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkyne groups, rapidly building the carbon skeleton of a target molecule.

-

Site B (Phenolic -OH): The hydroxyl group can be readily converted into an ether via Williamson ether synthesis or other alkylation methods. It can also be used in Mitsunobu reactions or converted to a triflate for further cross-coupling.

-

Site C (N-Boc Group): The Boc group is stable to the conditions of many cross-coupling and alkylation reactions. It can be cleanly removed with a strong acid (e.g., trifluoroacetic acid or HCl) to reveal the free amine, which can then undergo acylation, sulfonylation, reductive amination, or other N-functionalization reactions.[2]

This orthogonal reactivity makes the compound an ideal starting point for the synthesis of kinase inhibitors, receptor antagonists, and other biologically active compounds where a substituted aminophenol core is desired.

Safety and Handling

As a laboratory chemical, tert-butyl (5-bromo-2-hydroxyphenyl)carbamate should be handled with appropriate care. The safety profile can be inferred from its starting materials and functional groups. The precursor, 2-amino-4-bromophenol, is classified as harmful if swallowed and causes skin and eye irritation.[5]

| Hazard Information | Precautionary Measures |

| GHS Classification (Predicted) | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A). |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat. |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry place away from strong oxidizing agents. |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. |

Conclusion

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate is a strategically designed synthetic intermediate that provides a robust platform for the efficient construction of complex molecules. Its pre-installed, orthogonally reactive functional groups offer chemists precise control over synthetic sequences, making it an invaluable asset in medicinal chemistry and materials science. Understanding its properties, synthesis, and reactivity empowers researchers to leverage this versatile building block to its full potential, accelerating the discovery and development of novel chemical entities.

References

-

Pope, B. M., et al. (2001). Di-tert-butyl Dicarbonate. Organic Syntheses. Available at: [Link]

- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2018).

- Supporting Information for: Rhodium-Catalyzed Annulation of N-Phenoxyacetamides with Alkynes. The Royal Society of Chemistry.

- Supporting Information for: A mild and efficient method for the synthesis of carbamates from alcohols or phenols, amines and di-tert-butyl dicarbonate. Beilstein Journal of Organic Chemistry.

- Experimental Procedure: Click-PEGylation of Ru(II) complexes for the labelling of proteins. The Royal Society of Chemistry.

- Englund, E. A., & Appella, D. H. (2007). Synthesis of Boc-protected bicycloproline. NIH Public Access.

- The Role of 4-Bromophenol in Pharmaceutical Synthesis. (n.d.).

- tert-Butyl carbam

- 2-Amino-4-bromophenol synthesis. ChemicalBook.

- Organic Syntheses Procedure. (n.d.).

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Process for preparing di-tert.-butyl dicarbonate. (1992).

- Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

- Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). MDPI.

- 13C NMR Chemical Shift.

- Amine Protection / Deprotection. Fisher Scientific.

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023).

- Protecting Groups for Amines: Carbam

- Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verific

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.

- 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. (2012).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]

- 5. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate synthesis route

An In-depth Technical Guide to the Synthesis of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

Abstract

This guide provides a comprehensive technical overview of a reliable and efficient synthesis route for tert-butyl (5-bromo-2-hydroxyphenyl)carbamate, a valuable intermediate in pharmaceutical research and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2-amino-4-bromophenol, followed by the chemoselective N-protection of its amino group. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, offering field-proven insights for researchers and scientists. The methodologies are grounded in established chemical literature to ensure technical accuracy and reproducibility.

Introduction and Strategic Overview

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate is a bifunctional molecule incorporating a brominated phenol and a Boc-protected amine. This structural arrangement makes it a versatile building block for introducing a protected aniline moiety in the synthesis of complex heterocyclic compounds and other pharmacologically active agents. The tert-butoxycarbonyl (Boc) protecting group is of particular importance due to its stability under a wide range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions.[1][2][][4]

The synthetic strategy detailed herein is predicated on a logical two-step sequence:

-

Synthesis of the Core Intermediate: The preparation of 2-amino-4-bromophenol via the catalytic reduction of a nitro-precursor.

-

Chemoselective N-Protection: The introduction of the Boc group onto the more nucleophilic amino function in the presence of the phenolic hydroxyl group.

This approach ensures high yields and purity, utilizing commercially available starting materials and standard laboratory techniques.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the carbamate's nitrogen-carbon bond. This points to 2-amino-4-bromophenol as the immediate precursor. The Boc group can be installed using a standard electrophilic carbonyl source, di-tert-butyl dicarbonate (Boc₂O). The 2-amino-4-bromophenol itself can be derived from the reduction of the corresponding nitro compound, 4-bromo-2-nitrophenol.

Sources

An In-Depth Technical Guide to the ¹H NMR Analysis of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and fine chemicals, unequivocal structural confirmation is paramount. This document moves beyond a simple spectral report to offer a detailed, field-tested perspective on spectral prediction, experimental design, data interpretation, and the underlying chemical principles governing the observed spectrum. We will explore the nuanced effects of substituent electronics on the aromatic system, the characteristic behavior of exchangeable protons, and best practices for sample preparation and data acquisition to ensure high-quality, reproducible results. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for rigorous molecular characterization.

Molecular Structure and Theoretical ¹H NMR Prediction

A robust analysis begins not at the spectrometer, but with a thorough examination of the molecule's structure. The interplay of electronic and steric effects of the three distinct substituents on the phenyl ring dictates the chemical environment of each proton, allowing for a predictive approach to the ¹H NMR spectrum.

The structure of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate possesses several key features:

-

A 1,2,4-trisubstituted aromatic ring .

-

An electron-donating hydroxyl (-OH) group , which strongly shields the ortho and para positions through resonance.

-

A moderately electron-withdrawing bromine (-Br) atom , which deshields protons primarily through an inductive effect.

-

A Boc-carbamate (-NHBoc) group , which acts as an electron-donating group.

-

A magnetically isotropic tert-butyl group .

-

Two exchangeable protons (-OH and -NH).

Based on these features, we can predict the following signals:

-

Aromatic Protons (H-3, H-4, H-6): Three distinct signals are expected in the aromatic region (typically δ 6.5-8.0 ppm). Their precise chemical shifts and splitting patterns are determined by their position relative to the substituents. The powerful electron-donating -OH group at C2 will cause a significant upfield shift for its adjacent protons.

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and lack adjacent protons for coupling. Therefore, a sharp singlet integrating to 9H is expected in the aliphatic region (typically δ 1.4-1.6 ppm).[1][2]

-

Amide Proton (-NH): This proton will appear as a singlet, which may be broadened due to quadrupole effects from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.[3]

-

Hydroxyl Proton (-OH): The phenolic proton signal is also a singlet, often broad, and its chemical shift is exceptionally sensitive to hydrogen bonding, solvent, and temperature.[4][5]

Experimental Protocol for High-Fidelity Data Acquisition

The quality of ¹H NMR data is critically dependent on a meticulous experimental approach. The choice of solvent is the most important decision. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for analyzing compounds with hydroxyl and amine protons. The hydrogen-bond accepting nature of DMSO slows down the rate of proton exchange, resulting in sharper -OH and -NH signals that may even show coupling.[6]

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate.

-

Dissolve the sample in approximately 0.7 mL of high-purity DMSO-d₆ in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.

-

Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz instrument are:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

-

-

-

Confirmation of Exchangeable Protons (D₂O Shake):

-

After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

-

Add 1-2 drops of deuterium oxide (D₂O) to the tube.

-

Cap the tube and invert it several times to mix thoroughly.

-

Re-insert the sample, re-lock, and re-shim if necessary.

-

Acquire a second ¹H NMR spectrum using the same parameters. The signals corresponding to the -OH and -NH protons will significantly decrease in intensity or disappear entirely.[7]

-

Spectral Interpretation and Data Analysis

The resulting spectrum provides a detailed fingerprint of the molecule. The following table summarizes the expected signals based on analysis of substituent effects and data from similar structures.

Table 1: Predicted ¹H NMR Data for tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~9.5 - 10.5 | Broad Singlet | - | 1H |

| -NH | ~8.5 - 9.5 | Singlet | - | 1H |

| H-6 | ~7.8 - 8.0 | Doublet | J(meta) ≈ 2.5 Hz | 1H |

| H-4 | ~7.2 - 7.3 | Doublet of Doublets | J(ortho) ≈ 8.8 Hz, J(meta) ≈ 2.5 Hz | 1H |

| H-3 | ~6.8 - 6.9 | Doublet | J(ortho) ≈ 8.8 Hz | 1H |

| -C(CH₃)₃ | ~1.45 | Singlet | - | 9H |

Detailed Spectral Analysis

-

Exchangeable Protons (-OH, -NH): In DMSO-d₆, the phenolic -OH and carbamate -NH protons are expected to appear as distinct, relatively downfield singlets. Their chemical shifts are sensitive to any residual water and sample concentration. The D₂O shake experiment provides definitive confirmation of their assignment.[7]

-

Aromatic Region (δ 6.8 - 8.0 ppm): This region is the most information-rich for structural confirmation.

-

H-6: This proton is ortho to the electron-donating -NHBoc group and meta to the electron-withdrawing -Br group. It has only one neighboring proton, H-4, at a meta position. Thus, it should appear as a doublet with a small meta coupling constant (J ≈ 2-3 Hz).[8] It is expected to be the most downfield of the aromatic signals.

-

H-4: This proton is situated between H-3 (ortho) and H-6 (meta). It will be split by both neighbors, appearing as a doublet of doublets. The larger splitting will be from the ortho coupling to H-3 (J ≈ 7-10 Hz), and the smaller splitting from the meta coupling to H-6 (J ≈ 2-3 Hz).[8][9]

-

H-3: This proton is ortho to the strongly electron-donating -OH group, which will shift its resonance significantly upfield.[10] It is coupled only to H-4 in an ortho relationship, resulting in a doublet with a large coupling constant (J ≈ 7-10 Hz).

-

-

Aliphatic Region (δ ~1.45 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a hallmark of the Boc protecting group.[1][11] Its integration value of 9H serves as an excellent internal reference for quantifying the other signals.

Conclusion

The ¹H NMR spectrum of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate is highly characteristic and allows for unambiguous structural verification. A predictive analysis based on fundamental principles of substituent effects and spin-spin coupling is largely sufficient to assign the spectrum. The key diagnostic features are the singlet for the tert-butyl group, the distinct doublet, doublet of doublets, and doublet pattern in the aromatic region, and the two exchangeable proton signals for the hydroxyl and carbamate groups. Proper experimental technique, particularly the use of DMSO-d₆ as a solvent and confirmation with a D₂O shake experiment, is critical for obtaining a high-quality, fully interpretable spectrum. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently perform and interpret this analysis.

References

-

ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 19, 2026, from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2010). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2015). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved January 19, 2026, from [Link]

-

Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described? Retrieved January 19, 2026, from [Link]

-

Fiveable. (n.d.). Para-Substituted Benzene Definition. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved January 19, 2026, from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved January 19, 2026, from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved January 19, 2026, from [Link]

-

YouTube. (2016, January 14). HMNR Aromatic Coupling. Retrieved January 19, 2026, from [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 11. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate as a Versatile Precursor for the Synthesis of Bioactive Molecules

Abstract

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate is a pivotal starting material in medicinal chemistry, offering a strategic entry point to a diverse range of complex molecular architectures. Its trifunctional nature, featuring a Boc-protected amine, a hydroxyl group, and a strategically positioned bromine atom, allows for sequential and site-selective modifications. This technical guide provides detailed application notes and protocols for the utilization of this versatile building block in the synthesis of two key pharmacophores: 6-bromobenzoxazoles via intramolecular cyclization and substituted biaryl compounds through Suzuki-Miyaura cross-coupling reactions. These protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the causal reasoning behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

The design of efficient synthetic routes to novel bioactive molecules is a cornerstone of modern drug discovery. The choice of starting materials is critical, and scaffolds that offer multiple, orthogonal reaction sites are of paramount importance. tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate is one such scaffold. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable amine functionality. The phenol group is a precursor for cyclization reactions to form heterocycles like benzoxazoles, a privileged structure in many pharmaceuticals.[1][2] The bromine atom serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions, which are widely used in the pharmaceutical industry.[3]

This guide will detail two primary applications of this reagent, providing experimentally grounded protocols and the scientific rationale for their successful implementation.

Part 1: Synthesis of 6-Bromobenzoxazole: A Gateway to Substituted Benzoxazole Bioactives

The benzoxazole moiety is a core component of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The following protocol details the synthesis of 6-bromo-2-substituted-benzoxazoles from tert-butyl (5-bromo-2-hydroxyphenyl)carbamate, which can then be further functionalized.

Mechanistic Rationale: From Protected Amine to Aromatic Heterocycle

The synthesis of benzoxazoles from o-aminophenols and aldehydes or carboxylic acids is a well-established transformation.[2][3] In this protocol, we will first deprotect the Boc-protected amine of tert-butyl (5-bromo-2-hydroxyphenyl)carbamate to yield 2-amino-5-bromophenol. This intermediate is then subjected to a condensation reaction with an appropriate aldehyde, followed by an oxidative cyclization to afford the desired 6-bromobenzoxazole. The bromine atom remains intact, serving as a handle for subsequent diversification, for example, via Suzuki coupling.

Experimental Workflow: Two-Step Synthesis of 6-Bromobenzoxazoles

Sources

The Strategic Utility of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate emerges as a highly valuable and versatile building block, ingeniously combining three key functional motifs: a Boc-protected aniline, a phenol, and a bromoarene. This trifecta of reactivity provides medicinal chemists with a powerful tool for the synthesis of a diverse array of complex molecules, particularly heterocyclic scaffolds of significant pharmacological interest.

The Boc (tert-butoxycarbonyl) group offers a robust and readily cleavable protecting group for the amine, ensuring its stability during various synthetic transformations while allowing for its timely deprotection to reveal a nucleophilic center. The phenolic hydroxyl group serves as a handle for etherification, esterification, or as a key participant in cyclization reactions. Finally, the bromine atom at the 5-position is a linchpin for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents. This strategic arrangement of functional groups makes tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate an ideal precursor for the synthesis of benzoxazolones and other privileged structures in drug discovery.

Core Applications in Medicinal Chemistry

The unique structural attributes of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate lend themselves to several high-impact applications in the synthesis of biologically active molecules.

Synthesis of 6-Bromobenzoxazolone: A Gateway to Kinase Inhibitors

One of the most powerful applications of this starting material is its facile conversion to 6-bromo-1,3-benzoxazol-2(3H)-one. This intramolecular cyclization reaction provides a rapid entry into the benzoxazolone scaffold, a core structure found in numerous compounds with a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and neuroprotective properties.[1] The resulting 6-bromobenzoxazolone is itself a versatile intermediate, perfectly poised for further elaboration via cross-coupling reactions at the bromine-bearing position.

The benzoxazolone moiety is a known pharmacophore in a variety of kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphatidylinositol 3-Kinase (PI3Kα), both of which are critical targets in oncology.[2][3] The ability to readily synthesize and subsequently functionalize the 6-bromobenzoxazolone core allows for the rapid generation of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.[4]

Experimental Protocol: Intramolecular Cyclization to 6-bromo-1,3-benzoxazol-2(3H)-one

This protocol describes the base-mediated intramolecular cyclization of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate to afford 6-bromo-1,3-benzoxazol-2(3H)-one.

-

Materials:

-

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate (1.0 equiv) and anhydrous DMF.

-

Add potassium carbonate (2.0 equiv) to the stirred solution.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-bromo-1,3-benzoxazol-2(3H)-one. A reported yield for this transformation is 72%.[5]

-

Palladium-Catalyzed Cross-Coupling Reactions: Diversification of the Core Scaffold

The bromine atom on the phenyl ring of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate is a key handle for diversification using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromoarene and various organoboron reagents, such as boronic acids and their esters. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. By coupling tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate with different aryl or heteroaryl boronic acids, a library of biaryl compounds can be synthesized, which can then be cyclized to the corresponding 6-arylbenzoxazolones.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Water | 100 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/Water | 90 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 |

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate with 4-methoxyphenylboronic acid.

-

Materials:

-

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

-

4-Methoxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and Water (degassed)

-

Standard Schlenk tube and inert atmosphere setup

-

-

Procedure:

-

To a Schlenk tube, add tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and cesium carbonate (2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (repeat three times).

-

Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent. Purify the crude product by flash column chromatography.

-

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between the bromoarene and a wide variety of primary and secondary amines. This reaction is invaluable for introducing nitrogen-containing functional groups that can modulate the solubility, polarity, and target-binding properties of a molecule. This is particularly relevant for the synthesis of kinase inhibitors, where nitrogen heterocycles often play a crucial role in binding to the hinge region of the kinase.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS | 1,4-Dioxane | 90 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 |

| 3 | Piperidine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | K₃PO₄ | Toluene | 110 |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate with morpholine.

-

Materials:

-

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Lithium bis(trimethylsilyl)amide (LHMDS)

-

1,4-Dioxane (anhydrous and degassed)

-

Standard Schlenk tube and inert atmosphere setup

-

-

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) to a Schlenk tube.

-

Add anhydrous, degassed 1,4-dioxane and stir for 10 minutes.

-

In a separate flask, dissolve tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate (1.0 equiv) in 1,4-dioxane.

-

Add morpholine (1.2 equiv) to the solution of the starting material.

-

Transfer the substrate/amine solution to the catalyst mixture.

-

Add LHMDS (1.0 M in THF, 2.0 equiv) dropwise to the reaction mixture.

-

Heat the reaction to 90 °C and monitor its progress.

-

After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate.

Caption: Synthetic utility of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate.

Conclusion

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate stands out as a strategically designed and highly effective building block for medicinal chemistry. Its pre-installed functionalities allow for a streamlined and modular approach to the synthesis of complex, biologically active molecules. The ability to readily access the 6-bromobenzoxazolone core and subsequently diversify it through robust palladium-catalyzed cross-coupling reactions provides a powerful platform for the discovery and optimization of novel drug candidates, particularly in the realm of kinase inhibitors. The protocols outlined herein serve as a practical guide for researchers and scientists in drug development to harness the full potential of this versatile starting material.

References

-

Krawiecka, M., et al. (2018). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 75(1), 245-252. Available from: [Link]

-

Singh, P., & Kaur, M. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300123. Available from: [Link]

-

Li, J., et al. (2020). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 38(13), 3847-3861. Available from: [Link]

-

Bilginer, S., et al. (2021). Docking Studies and Antiproliferative Activities of 6-(3-aryl-2-propenoyl)-2(3H)- benzoxazolone Derivatives as Novel Inhibitors of Phosphatidylinositol 3-Kinase (PI3Kα). Anti-Cancer Agents in Medicinal Chemistry, 21(6), 716-724. Available from: [Link]

-

Guzow, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(8), 1259-1271. Available from: [Link]

-

Norman, M. H., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 5984-5987. Available from: [Link]

-

Anisimov, A. V., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Russian Chemical Bulletin, 67(10), 1896-1902. Available from: [Link]

-

El-Gamal, M. I., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(14), 5489. Available from: [Link]

-

Rosen, B. M., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(15), 5970-5984. Available from: [Link]

-

Oldenhuis, N. J., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(1), 114-120. Available from: [Link]

-

Zaitsev, V. P., et al. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021(3), M1252. Available from: [Link]

-

Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18066-18079. Available from: [Link]

-

Corpet, M., & Glorius, F. (2017). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 48(37). Available from: [Link]

-

Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Heck Reaction with tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation is celebrated for its functional group tolerance and its capacity to construct complex molecular architectures, making it invaluable in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4]

This guide provides a detailed exploration of the Heck reaction utilizing a specific and functionally rich substrate: tert-butyl (5-bromo-2-hydroxyphenyl)carbamate. This molecule is a valuable building block in medicinal chemistry, featuring a Boc-protected amine and a hydroxyl group on a brominated aromatic ring. These functional groups, while synthetically useful, introduce specific challenges and considerations into the Heck coupling protocol that this document aims to address.

The Catalytic Heart of the Reaction: The Heck Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this cycle is paramount for rational troubleshooting and optimization.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide. This is often the rate-determining step of the reaction.[5][7]

-

Olefin Coordination and Insertion: The alkene substrate coordinates to the newly formed arylpalladium(II) complex. This is followed by a migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond.[5][6]

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) species.[6][8] This step typically proceeds with syn-stereochemistry and dictates the geometry of the resulting alkene.

-

Reductive Elimination & Catalyst Regeneration: A base is crucial to neutralize the generated hydrogen halide (H-X), facilitating the reductive elimination that regenerates the active Pd(0) catalyst for the next cycle.[5][7]

Caption: The Catalytic Cycle of the Mizoroki-Heck Reaction.

Experimental Protocol

This protocol provides a general starting point for the Heck coupling of tert-butyl (5-bromo-2-hydroxyphenyl)carbamate with an electron-deficient alkene like an acrylate or styrene. Optimization may be required for different coupling partners.

Reagents and Equipment

| Reagent/Equipment | Specification | Supplier Example | Purpose |

| tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate | >97% purity | BLDpharm, Sigma-Aldrich | Aryl halide substrate |

| Alkene Coupling Partner | >98% purity | Varies (e.g., Styrene, Ethyl Acrylate) | Olefin substrate |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | BenchChem, Strem Chemicals | Palladium precatalyst |

| Triphenylphosphine (PPh₃) | >99% purity | Sigma-Aldrich, Alfa Aesar | Ligand |

| Triethylamine (Et₃N) | Anhydrous, >99.5% | Acros Organics, Sigma-Aldrich | Base |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Varies | Solvent |

| Schlenk Flask | 25 mL or 50 mL | VWR, Chemglass | Reaction vessel |

| Magnetic Stirrer/Hotplate | --- | IKA, Heidolph | Heating and agitation |

| Inert Gas System | Nitrogen or Argon | --- | Maintain anaerobic conditions |

| TLC Plates | Silica gel 60 F₂₅₄ | MilliporeSigma | Reaction monitoring |

Step-by-Step Procedure

Scientist's Note: The success of a Heck reaction is highly dependent on the exclusion of oxygen, which can oxidize the active Pd(0) catalyst to inactive palladium black.[9] Therefore, meticulous degassing and maintenance of an inert atmosphere are critical.

-

Reaction Setup:

-

To a 50 mL Schlenk flask equipped with a magnetic stir bar, add tert-butyl (5-bromo-2-hydroxyphenyl)carbamate (1.0 eq), Palladium(II) acetate (0.02 eq, 2 mol%), and triphenylphosphine (0.04 eq, 4 mol%).

-

Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes. This is achieved by alternating between vacuum and inert gas backfill (3 cycles).

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add anhydrous DMF (approx. 0.2 M concentration relative to the aryl bromide) via a syringe.

-

Add the alkene coupling partner (1.2 eq) via syringe.

-

Finally, add triethylamine (2.0 eq) via syringe. The order of addition is important to ensure the catalyst is in a suitable environment before the base is introduced.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously. The color of the solution may change from light yellow to a darker brown or black suspension.

-

-

Monitoring the Reaction:

-

Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture using a nitrogen-purged syringe.

-

Dilute the aliquot with ethyl acetate and spot it on a TLC plate.

-

Elute the TLC plate with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize under UV light to monitor the consumption of the starting material.

-

-

Workup:

-

Once the reaction is complete (as determined by TLC, typically 12-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF).

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

The crude product is typically a dark oil or solid. Purify by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Combine the fractions containing the pure product and remove the solvent in vacuo.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Optimization and Troubleshooting

The efficiency of the Heck reaction can be sensitive to several parameters. A systematic approach to optimization is often necessary.

| Parameter | Common Choices | Impact and Rationale |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(II) precatalysts like Pd(OAc)₂ are often more air-stable and are reduced in situ to the active Pd(0) species.[10] Pd(0) sources like Pd(PPh₃)₄ can be used directly but may be less stable.[3] |

| Ligand | PPh₃, P(o-tol)₃, BINAP, Buchwald ligands | The ligand stabilizes the Pd(0) catalyst and modulates its reactivity.[5] For electron-rich phenols, bulkier phosphine ligands can sometimes improve yields by promoting reductive elimination. |

| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | An organic base like triethylamine is common. Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents. The base is essential for regenerating the Pd(0) catalyst.[6] |

| Solvent | DMF, DMAc, NMP, Acetonitrile | Polar aprotic solvents are generally preferred as they can help stabilize the charged intermediates in the catalytic cycle.[11] |

| Temperature | 80 - 140 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition.[9] An optimal temperature balances reaction speed with catalyst stability. |

Troubleshooting Common Issues:

-

Problem: Low or no conversion, formation of black precipitate (palladium black).

-

Problem: Formation of regioisomeric products.

-

Cause: With certain unsymmetrical alkenes, the migratory insertion can occur at two different positions.

-

Solution: This is influenced by steric and electronic factors.[8] For electron-deficient alkenes, addition to the β-carbon is highly favored. If regioisomers are an issue, screening different ligands may be necessary.

-

-

Problem: De-Boc protection of the starting material or product.

-

Cause: The reaction conditions (heat, base) might be too harsh for the Boc protecting group.

-

Solution: Try a milder base (e.g., NaOAc) or a lower reaction temperature. If the problem persists, an alternative nitrogen protecting group may be required for the synthesis.

-

Applications in Drug Discovery

The product of this Heck reaction, a substituted ortho-aminophenol derivative, is a versatile scaffold for the synthesis of a wide range of biologically active molecules. This intermediate can be further elaborated into various heterocyclic systems that are prevalent in medicinal chemistry.

Caption: Synthetic pathways from the Heck product to valuable heterocyclic scaffolds.

The intramolecular Heck reaction itself is a powerful tool for creating macrocycles, a class of molecules of growing interest in drug discovery for tackling challenging protein-protein interaction targets.[13]

Safety Precautions

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

-

Solvents: DMF is a reproductive hazard. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

-

Bases: Triethylamine is corrosive and has a strong odor. Always handle it in a fume hood.

-

Pressurized Systems: Reactions at high temperatures in sealed vessels (if applicable) present an explosion risk. Use a blast shield and appropriate pressure-rated glassware.

References

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

- Corbet, J.-P., & Mignani, G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals (pp. 1-32). Wiley-VCH.

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

- Chen, Y., & Ma, D. (2021). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 26(11), 3217.

-

Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- MDPI. (2018). Heck Reaction—State of the Art.

- ACS Publications. (1999). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst.

-

SATHEE JEE. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

- National Center for Biotechnology Information. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(11), 18866-18877.

-

Wipf Group, University of Pittsburgh. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

- Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1.

- ChemRxiv. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.

-

Reddit. (2022). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Ligands and catalysts employed for Heck reaction reported in review by.... Retrieved from [Link]

- ACS Publications. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 25(13), 3269-3279.

- National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1378-1392.

-

Reddit. (2021). Practical Heck Reaction problems!. Retrieved from [Link]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]

- 3. chemistnotes.com [chemistnotes.com]

- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. byjus.com [byjus.com]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. reddit.com [reddit.com]

- 13. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

Authored by: A Senior Application Scientist

Introduction: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed technical overview and a robust protocol for a particularly nuanced application: the amination of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate. This substrate presents a unique set of challenges due to the presence of three key functional groups: an aryl bromide, a phenolic hydroxyl group, and a Boc-protected amine. Navigating the reactivity of these groups to achieve selective amination requires a carefully optimized catalytic system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important transformation in their synthetic endeavors.

Scientific Rationale and Key Considerations

The successful Buchwald-Hartwig amination of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate hinges on chemoselectivity. The primary challenge lies in preventing unwanted side reactions involving the acidic phenolic proton and the carbamate group, while promoting the desired C-N bond formation at the aryl bromide site.

The Substrate: tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate contains:

-

An aryl bromide , the electrophilic partner in the coupling reaction.

-

A phenolic hydroxyl group , which is acidic and can potentially interfere with the catalytic cycle by reacting with the base or the catalyst.

-

A tert-butoxycarbonyl (Boc) protected amine , which is generally stable but its integrity must be maintained throughout the reaction.

Catalyst and Ligand Selection: The choice of the palladium catalyst and, more critically, the phosphine ligand is paramount for a successful outcome. For substrates bearing protic functional groups like phenols, bulky, electron-rich biarylphosphine ligands are often essential. These ligands promote the desired reductive elimination step and can help to avoid catalyst inhibition by the hydroxyl group.[2] In this context, BrettPhos has emerged as a highly effective ligand for the amination of substrates with protic functional groups, demonstrating excellent reactivity and selectivity.[3] The use of a pre-catalyst, such as a palladacycle, can also be advantageous as it ensures the efficient generation of the active Pd(0) species.

Base Selection: The choice of base is critical to deprotonate the incoming amine nucleophile and facilitate the catalytic cycle. However, a strong base can also deprotonate the phenolic hydroxyl group, leading to potential side reactions or catalyst inhibition. While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, for substrates with acidic protons, a weaker base or a carefully controlled amount of a strong base is often preferred. The use of lithium bis(trimethylsilyl)amide (LiHMDS) is a good option as it has been shown to provide tolerance for protic functional groups.[4] Alternatively, inorganic bases like cesium carbonate (Cs₂CO₃) can be effective, particularly when paired with suitable ligands.[5]

Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction rate and selectivity. Aprotic, non-polar, or weakly polar solvents such as toluene, dioxane, or THF are typically employed in Buchwald-Hartwig aminations.[4][6]

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is adapted from established procedures for the selective N-arylation of aminophenols, which closely mimic the reactivity of the target substrate.[7]

Materials and Reagents:

| Reagent | CAS Number | Supplier | Notes |

| tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate | (Not available) | Synthesize as needed | Ensure high purity |

| Amine (e.g., Morpholine) | 110-91-8 | Major chemical supplier | Anhydrous, freshly distilled if necessary |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Major chemical supplier | Store under inert atmosphere |

| BrettPhos | 1160861-53-9 | Major chemical supplier | Store under inert atmosphere |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 4039-32-1 | Major chemical supplier | 1.0 M solution in THF |

| Anhydrous Toluene | 108-88-3 | Major chemical supplier | Degassed prior to use |